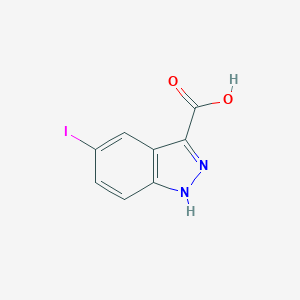

5-Iodo-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNCSJMDOUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618320 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-97-0 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Iodo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical research. The described methodology is a two-step process commencing with the synthesis of the intermediate, 5-iodoisatin, via the Sandmeyer isatin synthesis, followed by its conversion to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product involved in this synthetic route.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Iodoaniline | C₆H₆IN | 219.02 | Solid | 59-63 |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | Solid | 57 |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Solid | 155-157 |

| 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide | C₈H₇IN₂O₂ | 306.06 | Solid | |

| 5-Iodoisatin | C₈H₄INO₂ | 273.03 | Solid | 276-280[1] |

| This compound | C₈H₅IN₂O₂ | 288.04 | Solid |

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step is the Sandmeyer isatin synthesis to produce 5-iodoisatin from 4-iodoaniline. The second step involves the ring rearrangement of 5-iodoisatin to the final indazole-3-carboxylic acid derivative.

Experimental Protocols

Step 1: Synthesis of 5-Iodoisatin from 4-Iodoaniline

This step follows the principles of the Sandmeyer isatin synthesis, which involves the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide

This protocol is adapted from the synthesis of the analogous 4-chloro derivative.

-

Preparation of the Reaction Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer, add sodium sulfate (85 g, 0.6 mol) and water (300 mL) and stir until the sodium sulfate is dissolved. To this solution, add a saturated aqueous solution of chloral hydrate (18 g, 0.11 mol).

-

Addition of 4-Iodoaniline: In a separate beaker, prepare a solution of 4-iodoaniline (21.9 g, 0.1 mol) in water (100 mL) and concentrated hydrochloric acid (12 mL). Add this solution dropwise to the reaction flask while stirring. A precipitate may form at this stage.

-

Formation of the Oxime: Add a solution of hydroxylamine hydrochloride (22 g, 0.32 mol) in water to the reaction mixture.

-

Reaction: Heat the mixture to approximately 75°C and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography. After several hours, a precipitate of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide will form.

-

Isolation of the Intermediate: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and dry. The expected yield is high, potentially around 90%.

Part B: Cyclization to 5-Iodoisatin

-

Acid-Catalyzed Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide to concentrated sulfuric acid with stirring. The temperature of the mixture should be controlled.

-

Heating: Gently heat the mixture to approximately 80-90°C. The color of the solution will change as the cyclization proceeds to form 5-iodoisatin.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The 5-iodoisatin will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude 5-iodoisatin can be further purified by recrystallization if necessary.

Step 2: Conversion of 5-Iodoisatin to this compound

This procedure is based on the method reported for the conversion of isatin to indazole-3-carboxylic acid and is adapted for the 5-iodo derivative.[2][3]

-

Hydrolysis of 5-Iodoisatin: In a suitable flask, suspend 5-iodoisatin in an aqueous solution of sodium hydroxide. Heat the mixture to induce hydrolysis of the amide bond, resulting in the formation of the sodium salt of 5-iodo-2-aminophenylglyoxylic acid.

-

Diazotization: Cool the resulting solution in an ice bath and slowly add a solution of sodium nitrite. Then, carefully add hydrochloric acid dropwise while maintaining a low temperature to form the diazonium salt intermediate.

-

Cyclization: After the diazotization is complete, gently heat the reaction mixture. The diazonium salt will undergo intramolecular cyclization with the elimination of nitrogen gas to form this compound.

-

Isolation and Purification: Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent to afford pure this compound.

References

physicochemical properties of 5-Iodo-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Its indazole core is a recognized pharmacophore known for its biological activity, making this molecule a valuable building block in the synthesis of novel therapeutic agents.[1] The presence of an iodine substituent at the 5-position enhances its reactivity, permitting diverse functionalization crucial in the drug development process.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of potential anti-cancer and anti-inflammatory drugs.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic applications.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅IN₂O₂ | [1][2] |

| Molecular Weight | 288.04 g/mol | [1][2] |

| CAS Number | 1077-97-0 | [1][2] |

| Appearance | Brown powder | [1] |

| Purity | ≥95% (HPLC) | [1][2] |

| Boiling Point | 435.6°C at 760 mmHg | [3] |

| Density | 2.111 g/cm³ | [3] |

| Melting Point | Data not available. The parent compound, Indazole-3-carboxylic acid, melts at 266-270 °C (decomposition). | N/A |

| Solubility | Quantitative data not available. See Section 3.2 for determination protocol. | N/A |

| pKa | Experimental data not available. See Section 3.3 for determination protocol. | N/A |

| logP | Experimental data not available. See Section 3.4 for determination protocol. | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These standard protocols are applicable for this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer

-

Heating bath (e.g., mineral oil)[5]

-

Sample (dried and powdered)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[5]

-

Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample is 2-3 mm high.[4][6]

-

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the middle of the thermometer's bulb. Place the assembly into the heating bath.[6]

-

Approximate Determination: Heat the bath at a relatively fast rate (4-5°C per minute) to find an approximate melting temperature.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6] Begin heating again, but control the rate to 1-2°C per minute once the temperature is about 15°C below the expected melting point.[6]

-

Observation and Recording: Record the temperature range from the point when the first drop of liquid appears (onset of melting) to when the entire sample has turned into a transparent liquid (complete melting).[4][6] Repeat the procedure at least twice with fresh samples for consistency.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring equilibrium solubility.[7]

Apparatus:

-

Stoppered flasks or vials

-

Shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge and/or filtration system (e.g., solubility filter plates)[8]

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing the desired solvent (e.g., water, buffer at a specific pH). The excess solid should be sufficient to form a suspension.[7]

-

Equilibration: Seal the flasks tightly and place them in a shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to allow them to reach equilibrium.[9][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by allowing the suspension to settle, followed by centrifugation or filtration to obtain a clear, saturated solution.[8][10]

-

Quantification: Carefully extract an aliquot of the clear supernatant. Prepare necessary dilutions and analyze the concentration of the dissolved compound using a suitable and pre-calibrated analytical method, such as HPLC-UV or LC-MS/MS.[9][11]

-

pH Measurement: The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not significantly changed.[7] The final concentration represents the solubility of the compound under the tested conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) by monitoring pH changes during titration.[12][13]

Apparatus:

-

Calibrated pH meter and electrode[12]

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

Standardized titrant (e.g., 0.1 M NaOH for an acidic compound)[12]

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[12] To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[12]

-

Inert Atmosphere: Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[12][14]

-

Titration: Place the solution in the reaction vessel with the pH electrode and a stir bar. Begin stirring and record the initial pH. Add the standardized titrant (NaOH) in small, precise increments, recording the pH after each addition has stabilized.[12]

-

Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point on the titration curve.[15] The analysis can be refined by plotting the first or second derivative of the curve. Perform a minimum of three titrations to ensure reproducibility.[12]

logP Determination (HPLC Method)

The partition coefficient (logP) can be estimated indirectly but rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] This method correlates the retention time of a compound with the known logP values of a set of standards.

Apparatus:

-

RP-HPLC system with a C18 column and UV detector[16]

-

Mobile phase (e.g., buffered aqueous solution and organic modifier like methanol or acetonitrile)

-

Reference compounds with known logP values

-

Octanol-saturated water and water-saturated octanol (for shake-flask validation if needed)

Procedure:

-

Standard Calibration: Prepare solutions of several reference compounds with a range of known logP values. Inject each standard onto the C18 column and record its retention time (t_R_).

-

Determine Void Time: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0_).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to generate a calibration curve.[16]

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the identical conditions used for the standards.

-

logP Calculation: Record the retention time of the sample, calculate its log k', and use the calibration curve equation to determine its logP value.[16] This method is valid for neutral molecules; for ionizable compounds like this one, the pH of the mobile phase must be controlled to ensure the compound is in its neutral form.[16]

Synthesis and Applications

This compound is a crucial intermediate. Its synthesis and subsequent use as a building block are central to its utility in drug discovery.

Caption: Plausible synthesis route from 5-iodoindole.

Caption: Role as a key building block in pharmaceutical R&D.

Safety and Storage

-

Storage: Store at 0-8°C.[1]

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential, primarily serving as a reactive intermediate for the synthesis of complex molecules in drug discovery. While core identifying properties are established, further experimental determination of its solubility, pKa, and logP is necessary for comprehensive characterization in preclinical development. The standardized protocols outlined in this guide provide a clear framework for researchers to obtain this critical data, enabling the full exploitation of this molecule's potential in developing next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. jk-sci.com [jk-sci.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-1H-indazole-3-carboxylic acid CAS number 1077-97-0

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0)

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. It covers physicochemical properties, synthesis, analytical characterization, and biological significance, with a focus on its role as an intermediate in the development of targeted therapeutics.

Core Compound Properties

This compound is a stable, brown, powdered solid at room temperature.[1] Its structure, featuring an indazole core with an iodine atom at the 5-position and a carboxylic acid at the 3-position, makes it a versatile intermediate for further chemical modifications. The presence of the iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, enhancing its utility in medicinal chemistry.[1]

Physicochemical Data

The key physicochemical properties are summarized in the table below. Note that some values, such as boiling point and density, are predicted and should be considered estimates.

| Property | Value | Reference(s) |

| CAS Number | 1077-97-0 | [2][3] |

| Molecular Formula | C₈H₅IN₂O₂ | [2][3] |

| Molecular Weight | 288.04 g/mol | [2][3] |

| Appearance | Brown powder | [1] |

| Purity | ≥95% (HPLC) | [1][3] |

| Melting Point | High M.P., precursor melts at 260 °C | [4] |

| Boiling Point | 435.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 2.111 g/cm³ (Predicted) | [5] |

| LogP | 1.8657 (Predicted) | [3] |

| Storage Conditions | 4°C, protect from light | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved via a two-step process starting from 5-iodo-indole. The first step involves the nitrosation of the indole to form the corresponding aldehyde, which is then oxidized to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde (Precursor)

This protocol is adapted from a reported procedure for the nitrosation of indoles.[4][6]

-

Materials: 5-iodo-indole, Sodium Nitrite (NaNO₂), 2 N Hydrochloric Acid (HCl), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 eq.) in deionized water (4 mL) and DMF (3 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 eq.) to the solution at 0 °C and stir for 10 minutes.

-

Prepare a solution of 5-iodo-indole (1 mmol, 1 eq.) in DMF (3 mL).

-

Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2 hours.

-

After the addition is complete, allow the reaction to stir for an additional 8 hours at room temperature.

-

Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Upon completion, extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.

-

Step 2: Oxidation to this compound

This is a general protocol for the oxidation of an aromatic aldehyde to a carboxylic acid.

-

Materials: 5-Iodo-1H-indazole-3-carboxaldehyde, Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄ in acetone), suitable solvent (e.g., acetone, aqueous pyridine), Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl).

-

Procedure (using KMnO₄):

-

Dissolve the aldehyde from Step 1 in a suitable solvent like aqueous pyridine or acetone.

-

Slowly add a solution of potassium permanganate in water to the aldehyde solution at room temperature or with gentle heating.

-

Stir the mixture until TLC indicates the disappearance of the starting material. The reaction is accompanied by the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Quench the reaction by adding a small amount of sodium bisulfite to destroy excess permanganate.

-

Filter the mixture to remove the MnO₂ precipitate.

-

Acidify the filtrate with HCl to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

Comprehensive analytical data for the immediate precursor, 5-Iodo-1H-indazole-3-carboxaldehyde, is available and provides a strong reference for the characterization of the final carboxylic acid product. The key differences expected in the spectra of the carboxylic acid would be the appearance of a broad O-H signal in the ¹H NMR and IR spectra, a shift in the carbonyl carbon signal in the ¹³C NMR, and the corresponding change in molecular weight.

Spectroscopic Data Summary (for Precursor Aldehyde)

| Technique | Data for 5-Iodo-1H-indazole-3-carboxaldehyde | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆) δ: 14.28 (brs, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (d, J=0.9 Hz, 1H, H4), 7.73 (dd, J=8.7, 1.6 Hz, 1H, H6), 7.56 (dd, J=8.7, 0.5 Hz, 1H, H7) | [4] |

| ¹³C NMR | (75 MHz, DMSO-d₆) δ: 187.2 (CHO), 142.4, 140.2, 135.3, 129.1, 122.6, 113.5 (Ar-C), 88.6 (Ar-C-I) | [4] |

| IR (neat) | ν (cm⁻¹): 3179 (N-H stretch), 1669 (C=O aldehyde stretch), 1446, 1305, 1098, 915, 794, 773 | [4] |

| HRMS (ESI) | m/z: [M-H]⁻ Calculated for C₈H₄IN₂O⁻: 270.9368; Found: 270.9370 | [4] |

Expected IR Characteristics for Carboxylic Acid

The IR spectrum of the final product is expected to show two highly characteristic absorptions:

-

O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.

Biological Activity and Applications

The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a critical starting material for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics.

Key Therapeutic Areas

-

Oncology: The indazole core is present in several marketed kinase inhibitor drugs. Derivatives of indazole-3-carboxylic acid have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor progression, migration, and invasion.[8][9][10][11]

-

Immunology & Inflammation: Indazole-3-carboxamides have been developed as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are key regulators of T-cell and mast cell function, making them attractive targets for autoimmune and inflammatory diseases.

-

Neurological Disorders: The parent compound, indazole-3-carboxylic acid, is a key intermediate in the synthesis of nicotinic α-7 receptor partial agonists, which are under investigation for treating cognitive disorders like Alzheimer's disease and schizophrenia.[7]

Signaling Pathways

Derivatives of this compound are known to modulate key signaling pathways involved in cancer progression.

Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate cell migration, proliferation, and survival. Overexpression of FAK is common in metastatic cancers.[12][13][14]

Caption: FAK signaling pathway and the inhibitory role of derived compounds.

p21-Activated Kinase 1 (PAK1) Signaling: PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its dysregulation is linked to tumor metastasis.[15][16][17]

Caption: PAK1 signaling pathway targeted by 1H-indazole-3-carboxamide derivatives.

Representative Biological Assay Protocol

CRAC Channel Inhibition Assay via Calcium Influx Measurement

This protocol is a representative method based on published studies of indazole-based CRAC channel blockers.

-

Objective: To determine the inhibitory activity of test compounds on store-operated calcium entry (SOCE) in a mast cell line.

-

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

-

Materials: RBL-2H3 cells, cell culture medium (e.g., DMEM), Fura-2 AM or Fluo-4 AM calcium indicator dye, Thapsigargin (Tg), test compound (e.g., a derivative of this compound), calcium-free buffer, calcium-containing buffer, 96-well microplate, fluorescence plate reader.

-

Procedure:

-

Cell Plating: Seed RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with a calcium-free buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in the same buffer for 30-60 minutes at 37 °C.

-

Compound Incubation: Wash away excess dye and add calcium-free buffer containing the test compound at various concentrations. Incubate for 10-15 minutes.

-

Store Depletion: Place the plate in a fluorescence reader. After establishing a baseline fluorescence reading, add Thapsigargin (Tg) to deplete intracellular calcium stores, which will trigger the opening of CRAC channels.

-

Calcium Influx Measurement: After the signal from store depletion stabilizes, add a calcium-containing buffer to the wells to initiate calcium influx through the open CRAC channels.

-

Data Analysis: Record the fluorescence intensity over time. The peak fluorescence after the addition of calcium corresponds to the calcium influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as Indazole-3-carboxylic acid suggests that it should be handled with care.

-

Hazards: May cause skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. Use engineering controls to minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. PAK1 | Cancer Genetics Web [cancerindex.org]

Spectral Data Analysis of 5-Iodo-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this specific compound in public literature, this guide utilizes data from structurally similar compounds and established spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related indazole derivatives.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of spectral data from closely related analogs, such as 5-Iodo-3-phenyl-1H-indazole, and the known effects of carboxylic acid and iodo substituents on the indazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~11.0 - 12.0 | br s | 1H | N-H |

| ~8.2 - 8.4 | d | 1H | H-4 |

| ~7.7 - 7.9 | dd | 1H | H-6 |

| ~7.4 - 7.6 | d | 1H | H-7 |

Note: Predicted chemical shifts are referenced to TMS in a solvent like DMSO-d₆. The broad singlets for the carboxylic acid and N-H protons are due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~140 - 145 | C-3a |

| ~135 - 140 | C-7a |

| ~130 - 135 | C-6 |

| ~125 - 130 | C-4 |

| ~110 - 115 | C-7 |

| ~85 - 90 | C-5 |

| ~145 - 150 | C-3 |

Note: The chemical shift for C-5 is significantly influenced by the heavy iodine atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Medium, Broad | N-H stretch |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | Medium | C=C stretch (Aromatic) |

| 1470 - 1430 | Medium | C-H bend (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~550 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 288 | [M]⁺ (Molecular Ion) |

| 271 | [M-OH]⁺ |

| 243 | [M-COOH]⁺ |

| 116 | [M-I-COOH]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is predicted to involve the loss of the hydroxyl and carboxyl groups.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for compounds such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization mode).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Navigating the Solubility Landscape of 5-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline. Poor solubility can lead to challenges in chemical reactions, purification, formulation, and can ultimately impact a drug's bioavailability. 5-Iodo-1H-indazole-3-carboxylic acid, with its rigid heterocyclic core, carboxylic acid functionality, and a heavy iodine substituent, presents a unique solubility profile that warrants careful consideration. This guide aims to provide researchers with the necessary tools to understand and experimentally determine the solubility of this important synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O₂ | [1][2] |

| Molecular Weight | 288.04 g/mol | [1][2] |

| Appearance | Brown powder | [1] |

| CAS Number | 1077-97-0 | [1][2] |

Qualitative Solubility Analysis

While specific quantitative data is sparse, an analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents. The molecule possesses both polar and non-polar characteristics:

-

Polar Features : The carboxylic acid group (-COOH) and the indazole ring's nitrogen atoms are capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.

-

Non-Polar Features : The fused benzene ring and the bulky, hydrophobic iodine atom contribute to its non-polar character, which may enhance solubility in less polar organic solvents.

Based on these features and data for the parent compound, indazole-3-carboxylic acid, the following qualitative solubility profile can be anticipated:

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Strong hydrogen bond acceptors can effectively solvate the carboxylic acid and N-H groups. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding, but the non-polar regions of the molecule may limit high solubility. Heating may be required. |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity and hydrogen bond accepting capability may allow for some dissolution. |

| Halogenated | Dichloromethane (DCM) | Sparingly to Poorly Soluble | Lower polarity may not sufficiently solvate the polar functional groups. |

| Non-Polar | Hexane, Toluene | Likely Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[3][4] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline two common methods for determining the solubility of a solid compound like this compound in organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the concentration of a saturated solution at a given temperature when excess solid is present.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, THF, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with the solvent as necessary to fall within the range of the calibration curve.

-

Quantification: Analyze the diluted filtrate using HPLC or UV-Vis spectrophotometry. Determine the concentration of the dissolved compound by comparing its response to the calibration curve.

-

Solubility Calculation: The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[5][6][7]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate. Then, add the solvent of interest to each well to achieve a range of final concentrations.

-

Incubation: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.[5]

-

UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the dissolved compound.[5]

-

Visualizing Experimental and Logical Workflows

To further clarify the processes and concepts discussed, the following diagrams are provided.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid from 5-iodoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Iodo-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 5-iodoindole.[1][2] The synthesis proceeds via the formation of a key intermediate, 5-Iodo-1H-indazole-3-carboxaldehyde, through a nitrosative rearrangement, followed by a mild and selective oxidation to the target carboxylic acid. This methodology is particularly relevant for researchers in drug discovery and development, as indazole derivatives are prominent scaffolds in a variety of therapeutic agents, including kinase inhibitors.[3]

Overall Synthetic Pathway

The conversion of 5-iodoindole to this compound is achieved through a two-step process. The first step involves the nitrosation of the indole ring, which leads to a ring expansion to form the indazole-3-carboxaldehyde intermediate. The subsequent step is the selective oxidation of this aldehyde to the corresponding carboxylic acid.

Caption: Synthetic route for this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 5-Iodoindole | C₈H₆IN | 243.04 | Solid | 105-107 | - |

| 5-Iodo-1H-indazole-3-carboxaldehyde | C₈H₅IN₂O | 272.04 | Solid | 260 | ~85[3] |

| This compound | C₈H₅IN₂O₂ | 288.04[2] | Solid | >250 | >90 (expected) |

Experimental Protocols

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[3][4]

Materials:

-

5-iodoindole

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C.

-

Stir the resulting mixture under the inert atmosphere for 10 minutes at 0 °C.

-

Addition of 5-Iodoindole: In a separate flask, prepare a solution of 5-iodoindole (1 equivalent) in DMF.

-

Using a syringe pump, add the 5-iodoindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric side products.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Iodo-1H-indazole-3-carboxaldehyde.

Characterization Data for 5-Iodo-1H-indazole-3-carboxaldehyde: [3]

-

¹H NMR (300 MHz, DMSO-d₆): δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6.

-

HRMS (ESI): m/z calculated for C₈H₄IN₂O [M - H]⁻ 270.9368, found 270.9370.

Step 2: Synthesis of this compound (Pinnick Oxidation)

This is a general and highly efficient protocol for the oxidation of heteroaromatic aldehydes to carboxylic acids.[6][7][8]

Materials:

-

5-Iodo-1H-indazole-3-carboxaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfite solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-Iodo-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4 equivalents) and 2-methyl-2-butene (5 equivalents) to the solution. 2-methyl-2-butene acts as a scavenger for the hypochlorous acid byproduct.[9]

-

In a separate flask, prepare a solution of sodium chlorite (5 equivalents) in deionized water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture to a pH of 3-4 with 1 N HCl. This will precipitate the carboxylic acid.

-

Extract the product with ethyl acetate (three times).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Mechanism and Workflow Visualization

The nitrosation of indoles to 1H-indazole-3-carboxaldehydes is a multi-step process. It begins with the electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, forming a 3-nitrosoindole intermediate. This is followed by tautomerization to an oxime, which then facilitates the addition of water at the C2 position, leading to the opening of the indole's pyrrole ring. The process concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[5]

The Pinnick oxidation mechanism involves the formation of chlorous acid from sodium chlorite under mild acidic conditions. The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid.

Caption: Experimental workflow for the synthesis.

This detailed guide provides a clear and reproducible pathway for the synthesis of this compound. The described methods are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

biological activity of indazole carboxylic acids

An In-depth Technical Guide on the Biological Activity of Indazole Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of indazole carboxylic acid, in particular, have been the subject of extensive research, leading to the discovery of compounds with potent anti-inflammatory, anti-cancer, antimicrobial, and kinase inhibitory properties.[2][4][5][6] The indazole nucleus is a bioisostere of indole and is present in several FDA-approved drugs, highlighting its clinical significance.[3][7] This guide provides a comprehensive overview of the biological activities of indazole carboxylic acids, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Anti-Cancer Activity

Indazole carboxylic acid derivatives have emerged as a promising class of anti-cancer agents, targeting various hallmarks of cancer.[8] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of cell proliferation to the modulation of key signaling pathways involved in tumor growth and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

Several indazole derivatives have been shown to exert their anti-cancer effects by inducing programmed cell death (apoptosis) in cancer cells.

-

Mitochondrial Apoptosis Pathway: Compound 2f , a synthesized indazole derivative, demonstrated potent growth inhibitory activity against several cancer cell lines.[4] Treatment of 4T1 breast cancer cells with 2f led to a dose-dependent increase in apoptosis. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[4]

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many cancers. Indazole carboxylic acids have served as a scaffold for the development of potent kinase inhibitors.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-indazol-3-amine derivatives were designed as potent FGFR inhibitors. Compound 98 (6-(3-methoxyphenyl)-1H-indazol-3-amine) showed significant inhibitory activity against FGFR1.[2]

-

Extracellular Signal-Regulated Kinase (ERK) Inhibition: Knowledge-based design has led to 1H-indazole amide derivatives that exhibit potent enzymatic and cellular activity against ERK1/2.[2]

-

Multi-Kinase Inhibitors: Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold, underscoring its importance in this therapeutic area.[7]

Anti-proliferative and Anti-metastatic Effects

Beyond inducing apoptosis, these compounds can inhibit the proliferation and spread of cancer cells.

-

Inhibition of Cell Proliferation and Colony Formation: Compound 2f was shown to decrease 4T1 breast cancer cell proliferation in a dose- and time-dependent manner and significantly inhibited colony formation.[7]

-

Inhibition of Migration and Invasion: Treatment with compound 2f also disrupted the migration and invasion of 4T1 cells, key processes in cancer metastasis. This effect was correlated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2.[4]

Quantitative Data: Anti-Cancer Activity

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | Proliferation | 0.23 | [4][7] |

| 2f | A549 (Lung) | Proliferation | 1.15 | [4][7] |

| 2f | HCT116 (Colon) | Proliferation | 0.56 | [4][7] |

| 2f | U87 (Glioblastoma) | Proliferation | 0.41 | [4][7] |

| Compound 2 (Ni Complex) | HepG2 (Hepatoma) | Cytotoxicity | More effective than ligand | [5] |

| Compound 2 (Ni Complex) | B16-F10 (Melanoma) | Cytotoxicity | 1.5-2x more effective than ligand | [5] |

| Compound 116 | HT29 (Colon) | ERK1/2 Cellular Activity | 0.9 ± 0.1 | [2] |

| Compound 117 | HT29 (Colon) | ERK1/2 Cellular Activity | 6.1 ± 1.1 | [2] |

| Compound 118 | HT29 (Colon) | ERK1/2 Cellular Activity | 1.9 ± 0.3 | [2] |

| Compound 98 | - | FGFR1 Enzymatic Assay | 0.015 | [2] |

| Compound 127 (Entrectinib) | - | ALK Enzymatic Assay | 0.012 | [2] |

Signaling Pathway: Mitochondrial Apoptosis

Caption: Mitochondrial apoptosis pathway induced by indazole derivatives.

Anti-inflammatory Activity

Indazole carboxylic acids and their derivatives exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators like nitric oxide (NO).

-

Inhibition of Nitric Oxide (NO) Production: A series of mononuclear coordination compounds synthesized from indazole-3-carboxylate and divalent transition metal ions were tested for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[5] The iron (Fe) and manganese (Mn) complexes (compounds 4 and 5, respectively) were particularly potent, inhibiting NO production by nearly 80% at 48 hours and over 90% at 72 hours of treatment.[5]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Treatment | Effect | Time Point | Reference |

| Compound 4 (Fe Complex) | RAW 264.7 | 7-23 µg/mL | ~80% NO Inhibition | 48h | [5] |

| Compound 4 (Fe Complex) | RAW 264.7 | 7-23 µg/mL | >90% NO Inhibition | 72h | [5] |

| Compound 5 (Mn Complex) | RAW 264.7 | 7-23 µg/mL | ~80% NO Inhibition | 48h | [5] |

| Compound 5 (Mn Complex) | RAW 264.7 | 7-23 µg/mL | >90% NO Inhibition | 72h | [5] |

Ion Channel Modulation

A notable biological activity of indazole-3-carboxamides is their ability to modulate ion channels, specifically the Calcium-Release Activated Calcium (CRAC) channels, which are critical for immune cell function.

-

CRAC Channel Blockade: Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[9] The activation of cell surface receptors on mast cells leads to a signaling cascade involving phospholipase C (PLC) and the generation of inositol triphosphate (IP3). IP3 triggers the release of Ca2+ from the endoplasmic reticulum (ER), which in turn activates CRAC channels on the plasma membrane, leading to Ca2+ influx. This process is essential for mast cell degranulation and the release of inflammatory mediators.[9] Certain indazole-3-carboxamides, such as compound 12d , effectively block this Ca2+ influx with sub-micromolar IC50 values, thereby stabilizing mast cells.[9] Structure-activity relationship (SAR) studies revealed that the specific regiochemistry of the amide linker is crucial for this activity.[9]

Quantitative Data: CRAC Channel Inhibition

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 12a | Ca2+ Influx | RBL-2H3 | 1.51 | [9] |

| 12d | Ca2+ Influx | RBL-2H3 | 0.67 | [9] |

| 9b | Ca2+ Influx | RBL-2H3 | 29 | [9] |

| 15b | Ca2+ Influx | RBL-2H3 | 0.65 | [9] |

Signaling Pathway: CRAC Channel Modulation

Caption: CRAC channel modulation by indazole-3-carboxamides.

Antimicrobial Activity

Derivatives of indazole-3-carboxylic acid, particularly indazole-3-carboxamides, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1][6] While many compounds show moderate activity, these studies establish a foundation for developing more potent antimicrobial agents based on the indazole scaffold.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol is a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with various amines.[1]

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).

-

Reaction Mixture Stirring: Stir the reaction mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Amide Formation: Continue to stir the mixture at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a 10% solution of methanol in chloroform (2 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of compounds on cancer cells.[7]

-

Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole carboxylic acid derivative for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Calcium Influx Assay

This protocol is used to measure the inhibition of CRAC channels.[9]

-

Cell Loading: Load mast cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.

-

Compound Incubation: Incubate the dye-loaded cells with the test indazole-3-carboxamide compounds at various concentrations.

-

ER Calcium Depletion: Induce the depletion of endoplasmic reticulum (ER) calcium stores using thapsigargin (Tg) in a calcium-free buffer. This step is necessary to trigger the opening of the CRAC channels.

-

Calcium Add-back: Add a solution containing extracellular calcium to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence plate reader.

-

Data Analysis: The inhibition of calcium influx by the test compound is determined by comparing the fluorescence signal in treated cells to that in vehicle-treated control cells. Calculate the IC50 value for CRAC channel blockade.

Experimental Workflow: Synthesis and Screening

Caption: General workflow for the synthesis and screening of indazole carboxylic acid derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-1H-indazole-3-carboxylic Acid: A Core Building Block in the Development of DNA-PK Inhibitors for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1H-indazole-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, particularly in the design and synthesis of potent enzyme inhibitors for oncology. Its rigid bicyclic structure and the presence of a strategically placed iodine atom offer a versatile platform for creating complex molecular architectures with high specificity and affinity for their biological targets. This technical guide provides a comprehensive overview of this compound as a key building block, with a particular focus on its role in the development of the clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor, M3814 (peposertib). This document details the synthesis of the core moiety, its physicochemical properties, and its elaboration into a potent therapeutic agent. Furthermore, it outlines the critical signaling pathways involved and provides detailed experimental protocols for the evaluation of DNA-PK inhibitors.

Physicochemical Properties of this compound

This compound is a brown, powdered solid that serves as a key intermediate in organic synthesis, particularly for pharmaceutical applications.[1][2] The indazole core is a known pharmacophore with inherent biological activity, and the iodine substituent at the 5-position enhances its reactivity, enabling diverse functionalization, a crucial aspect in drug development.[1][2]

| Property | Value | Reference |

| CAS Number | 1077-97-0 | [1][3][4] |

| Molecular Formula | C₈H₅IN₂O₂ | [1][3][4] |

| Molecular Weight | 288.04 g/mol | [1][3][4] |

| Appearance | Brown powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 5-iodoindole. The process involves a nitrosation reaction to form the indazole ring system, followed by oxidation of the formyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde

This protocol is adapted from a general procedure for the nitrosation of indoles.[5]

-

Starting Material: 5-iodo-indole (2 mmol, 486 mg) is used as the starting material.[5]

-

Reaction Setup: The reaction is carried out at room temperature.

-

Extraction: The resulting mixture is extracted three times with ethyl acetate (EtOAc).

-

Washing: The combined organic layers are washed three times with water, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.[5]

Oxidation to this compound

The resulting 5-Iodo-1H-indazole-3-carboxaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Application as a Building Block for the DNA-PK Inhibitor M3814 (Peposertib)

This compound is a pivotal precursor in the synthesis of M3814 (peposertib), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6][7] M3814 is currently under clinical investigation for its ability to enhance the efficacy of radiotherapy and chemotherapy in various cancers.[6][7][8][9]

The synthesis of M3814 involves the coupling of the this compound core with other synthetic fragments. The carboxylic acid moiety is typically activated (e.g., as an acid chloride or with coupling reagents like HOBT/EDC) to facilitate amide bond formation. The iodine atom at the 5-position allows for further modifications through cross-coupling reactions, such as Suzuki or Heck couplings, to introduce additional structural complexity and optimize the molecule's pharmacological properties.

Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][10][11][12] In many cancers, the overexpression of DNA-PK contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[13]

M3814, synthesized using the this compound scaffold, acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[14] By blocking the kinase activity of DNA-PK, M3814 prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and activation of other NHEJ repair proteins.[6][7] This inhibition of DNA repair leads to an accumulation of DSBs in cancer cells, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway Diagrams

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of 5-Iodo-1H-indazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1H-indazole-3-carboxylic acid has emerged as a significant building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics. Its rigid bicyclic structure, coupled with the reactive handles of the carboxylic acid and the iodo substituent, provides a versatile scaffold for the development of potent and selective enzyme inhibitors. The indazole moiety is recognized as a "privileged" structure in drug discovery, frequently appearing in the core of numerous approved drugs and clinical candidates. This is due to its ability to form key hydrogen bond interactions with protein targets and its bioisosteric relationship to the naturally occurring indole nucleus.

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for oncology.

Discovery and Historical Context

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the scientific literature, its history is intrinsically linked to the broader development of indazole-based pharmaceuticals. The indazole scaffold itself was first described by Emil Fischer in the late 19th century. However, its prominence in medicinal chemistry surged in the late 20th and early 21st centuries with the advent of targeted therapies, particularly in oncology.

The development of kinase inhibitors, such as Axitinib and Pazopanib, which feature the indazole core, highlighted the therapeutic potential of this heterocycle.[1] This spurred significant research into the synthesis of variously substituted indazole derivatives to explore structure-activity relationships (SAR). The introduction of a halogen, such as iodine, at the 5-position of the indazole ring provides a crucial point for further chemical modification, typically through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl groups, which are often essential for achieving high potency and selectivity for a specific protein kinase target.